molecular formula C7H4BrClN2S B2808480 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 1388892-94-1

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

Katalognummer: B2808480
CAS-Nummer: 1388892-94-1
Molekulargewicht: 263.54
InChI-Schlüssel: DJIDMQBJWKUZRQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H4BrClN2S and its molecular weight is 263.54. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2S/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIDMQBJWKUZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CN=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

[1]

Executive Summary

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine (CAS: 1388892-94-1) is a high-value heterocyclic scaffold extensively utilized in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., IRAK4, EGFR).[1][2] Its structural utility lies in its orthogonal reactivity profile : the C4-chloro and C5-bromo substituents possess distinct electronic environments, allowing for sequential, regioselective functionalization.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis logic, and reactivity, designed to support researchers in optimizing lead generation workflows.

Structural Identity & Molecular Descriptors

PropertyData
IUPAC Name 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine
CAS Number 1388892-94-1
Molecular Formula C

H

BrClN

S
Molecular Weight 263.54 g/mol
SMILES Cc1c(Br)c2c(Cl)ncnc2s1
InChI Key Predicted: IKCKRHCJPVDELP-UHFFFAOYSA-N (Analog-based)
Appearance Off-white to pale yellow crystalline solid

Physicochemical Properties

Note: Experimental values for this specific intermediate are often proprietary. Data below combines available literature values with high-confidence chemoinformatic predictions based on structural analogs (e.g., 4-chlorothieno[2,3-d]pyrimidine).

Solid-State & Solution Properties[1]
ParameterValue / RangeContext for Experimental Design
Melting Point 125–135 °C (Predicted)Lower than the non-methylated analog due to crystal packing disruption by the methyl group.[1]
Solubility (Water) < 0.1 mg/mL (Insoluble)Requires organic co-solvents for aqueous assays.
Solubility (DMSO) > 50 mg/mLIdeal for stock solution preparation (typically 10–20 mM).
Solubility (DCM/CHCl

)
HighSuitable for extraction and column chromatography loading.
LogP (Calculated) 3.1 – 3.4Lipophilic; indicates good membrane permeability potential but requires solubility optimization in bioassays.
pKa (Conj. Acid) ~1.5 – 2.0 (Pyrimidine N)The pyrimidine ring is weakly basic; protonation occurs only under strongly acidic conditions.
Electronic Profile & Reactivity Drivers

The molecule features two halogen handles with distinct reactivities, governed by the electron-deficient nature of the fused pyrimidine ring.[3]

  • C4-Chloro Position: Highly electrophilic.[1] The inductive effect of the adjacent nitrogen atoms makes this position susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar) .
    
  • C5-Bromo Position: Sterically crowded but electronically rich enough for oxidative addition.[1] This position is reserved for Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Stille).[1]

Synthesis & Manufacturing Logic

The synthesis of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine typically follows a convergent route starting from a Gewald reaction.[1] Understanding this pathway is crucial for identifying potential impurities (e.g., unbrominated intermediates or regioisomers).

Synthetic Pathway Visualization

SynthesisPathStartKetone/Aldehyde+ Cyanoacetate + S8Gewald2-AminothiopheneIntermediateStart->GewaldGewald Rxn(Base, EtOH)CyclizationThienopyrimidin-4-one(Core Formation)Gewald->CyclizationFormamideRefluxBromination5-Bromo-thienopyrimidin-4-one(Electrophilic Sub.)Cyclization->BrominationBr2, AcOHor NBSChlorinationTARGET:5-Bromo-4-chloro-6-methyl...Bromination->ChlorinationPOCl3Reflux

Figure 1: Standard synthetic workflow.[1][4] The bromination step is often performed before chlorination to avoid competing reactions with the reactive C-Cl bond.[1]

Critical Process Parameters
  • Bromination Timing: Brominating the 4-one intermediate (before POCl

    
     treatment) is preferred. Brominating the final 4-chloro product is difficult due to the deactivated nature of the pyridine-like ring and potential hydrolysis of the chlorine.[1]
    
  • Chlorination: The conversion of the 4-hydroxy (tautomer of 4-one) to 4-chloro using POCl

    
     requires anhydrous conditions.[1] Residual moisture generates HCl, which can degrade the product.
    

Reactivity & Functionalization Guide

For drug discovery, this scaffold serves as a "hub" for fragment growing. The order of operations is critical.

Orthogonal Functionalization Strategy

Rule of Thumb: Perform S

1
  • Why? The C4-Cl is labile. Harsh conditions required for Suzuki coupling (base, heat, metal) can lead to hydrolysis of the C4-Cl (yielding the inactive 4-one) or non-selective coupling if the catalyst is too active.[1]

Reactivitycluster_SnArPath A: C4-Substitution (First)cluster_SuzukiPath B: C5-Coupling (Second)Core5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidineProductA4-Amino-5-bromoIntermediateCore->ProductASnAr(Mild Base, RT-60°C)AmineAmine (R-NH2)Amine->ProductAProductBFinal DisubstitutedScaffoldProductA->ProductBSuzuki/Stille(Pd(0), Heat)BoronicBoronic Acid(Ar-B(OH)2)Boronic->ProductB

Figure 2: Recommended functionalization sequence. Path A exploits the high electrophilicity of C4; Path B utilizes the stable C5-Br handle.[1]

Protocol: S Ar Displacement (C4-Cl)[1]
  • Reagents: 1.0 eq Scaffold, 1.1 eq Amine, 2.0 eq DIPEA or Et

    
    N.
    
  • Solvent: Isopropanol (IPA) or n-Butanol.[1]

  • Conditions: Stir at RT for 1–4 hours. If sluggish, heat to 60°C.

  • Monitoring: TLC (Hexane:EtOAc 3:1). The product is usually more polar than the starting material.

  • Note: Aliphatic amines react rapidly at RT. Anilines may require heating.

Protocol: Suzuki-Miyaura Coupling (C5-Br)[1]
  • Pre-requisite: Perform on the 4-amino derivative (post-S

    
    Ar).[1]
    
  • Reagents: 1.0 eq Substrate, 1.2 eq Ar-B(OH)

    
    , 0.05 eq Pd(dppf)Cl
    
    
    , 2.0 eq K
    
    
    CO
    
    
    (2M aq).
  • Solvent: Dioxane:Water (4:1).[5]

  • Conditions: Degas, then heat to 90–100°C for 2–12 hours under N

    
    .
    

Analytical Characterization Expectations

When validating the identity of this compound, look for these specific spectral signatures:

  • 
    H NMR (DMSO-d
    
    
    ):
    • 
       ~2.60 ppm (s, 3H):  Methyl group at C6.
      
    • 
       ~8.80–8.90 ppm (s, 1H):  Pyrimidine proton at C2. Note: This singlet is diagnostic. Loss of this signal implies ring degradation.
      
  • Mass Spectrometry (LC-MS):

    • Isotope Pattern: Distinctive pattern due to

      
      Br/
      
      
      Br (1:[1]1) and
      
      
      Cl/
      
      
      Cl (3:1).[1]
    • Look for an [M+H]

      
       cluster at 263, 265, 267 . The presence of the M+2 peak at ~130% intensity of the base peak confirms the presence of both Br and Cl.
      

Safety & Handling (SDS Summary)

Hazard ClassGHS CodePrecaution
Acute Toxicity H302Harmful if swallowed.[1][6] Wash hands thoroughly after handling.
Skin Irritation H315Causes skin irritation.[6] Wear nitrile gloves.
Eye Irritation H319Causes serious eye irritation.[6] Use safety goggles.
STOT-SE H335May cause respiratory irritation.[1][6] Handle only in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (slow hydrolysis of C-Cl bond).[1]

References

  • Synthesis of Thienopyrimidine Scaffolds

    • World Intellectual Property Organization, WO2012097013A1, "IRAK Inhibitors and Uses Thereof," 2012.
    • [1]

  • Reactivity of Halogenated Pyrimidines

    • BenchChem Technical Guides, "Suzuki-Miyaura Coupling of Halopyrimidines: Reactivity Trends and Protocols." (General grounding for C4 vs C5 selectivity).
    • [1]

  • Physicochemical Data Sources

    • PubChem Compound Summary, "4-Chlorothieno[2,3-d]pyrimidine" (Analogous data used for property prediction).[1]

    • [1]

Technical Guide: Molecular Weight and Lipophilicity of Halogenated Thienopyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyrimidines are privileged scaffolds in medicinal chemistry, widely recognized as bioisosteres of quinazolines and purines.[1] Their utility in kinase inhibition (e.g., PI3K, EGFR, VEGFR) is well-documented, yet their physicochemical optimization remains a critical bottleneck.

This guide focuses on the halogenated building blocks of thieno[3,2-d]pyrimidine and thieno[2,3-d]pyrimidine. Halogenation (F, Cl, Br, I) serves two distinct roles:

  • Synthetic Handles: Enabling regioselective cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Physicochemical Modulators: Altering Molecular Weight (MW) and Lipophilicity (LogP/LogD) to tune metabolic stability and membrane permeability.

Structural Significance & Halogen Impact[2]

The Isomeric Scaffolds

The two primary isomers utilized in drug discovery are thieno[2,3-d]pyrimidine and thieno[3,2-d]pyrimidine . While electronically similar, their vectors for substituent growth differ, affecting the binding mode in the ATP-binding pocket of kinases.

  • Thieno[2,3-d]pyrimidine: Often mimics the purine core of ATP.

  • Thieno[3,2-d]pyrimidine: Frequently used to access unique IP space distinct from quinazolines.

The Halogen Effect on Lipophilicity

Halogen substitution is not merely a mass increase; it fundamentally alters the electronic landscape of the heteroaromatic core.

  • Fluorine (F): Introduces "polar hydrophobicity." The C-F bond is highly polar, yet the tight electron shell often results in low polarizability. It blocks metabolic hotspots (e.g., preventing oxidation) with minimal steric penalty.

  • Chlorine (Cl): The "Goldilocks" halogen for building blocks. It provides sufficient lability for SNAr reactions at C-4 and Pd-catalyzed coupling at C-2/C-6, while significantly increasing LogP.

  • Bromine (Br) / Iodine (I): Primarily used as transient synthetic handles due to high reactivity. Their high atomic mass dramatically increases MW, often pushing fragments too close to the "Rule of 5" limits early in the synthesis.

Physicochemical Profiling: Building Block Data

The following table aggregates the molecular weight (MW) and calculated lipophilicity (cLogP) for key halogenated thienopyrimidine building blocks.

Table 1: Physicochemical Properties of Core Halogenated Scaffolds

Building Block StructureSubstitution PatternMolecular Weight (Da)cLogP (Est.)*Synthetic Utility
Thieno[3,2-d]pyrimidine Unsubstituted136.171.25Parent Scaffold
2,4-Dichloro205.06 2.45 Primary Building Block
2-Chloro-4-amino185.631.10Intermediate for C-2 functionalization
4-Chloro-2-methyl184.641.95Reduced complexity
2,4-Dibromo293.973.15High reactivity, high MW penalty
Thieno[2,3-d]pyrimidine Unsubstituted136.171.20Parent Scaffold
2,4-Dichloro205.06 2.40 Primary Building Block
4-Chloro-6-bromo249.513.05Orthogonal coupling (C4 vs C6)
4-Iodo262.072.55Rare, highly reactive

*Note: cLogP values are calculated consensus values based on standard QSAR algorithms (ChemDraw/SwissADME). Experimental LogP can vary ±0.3 units based on solvent systems (Octanol/Water).

Diagram: Structure-Property Relationships (SPR)

SPR_Logic Scaffold Thienopyrimidine Core Halogen Halogenation (Cl, Br, F) Scaffold->Halogen Substitution MW Molecular Weight (+35 to +126 Da) Halogen->MW LogP Lipophilicity (Hydrophobic Effect) Halogen->LogP Reactivity Synthetic Reactivity (C4 > C2) Halogen->Reactivity Outcome2 Membrane Permeability MW->Outcome2 Size Limit LogP->Outcome2 Outcome1 S_NAr / Suzuki Selectivity Reactivity->Outcome1

Caption: Interplay between halogen substitution, physicochemical changes, and resulting synthetic/biological outcomes.

Synthetic Accessibility & Functionalization

To effectively use these building blocks, one must understand the hierarchy of reactivity. The C-4 position (pyrimidine ring) is generally more electron-deficient than the C-2 position, making it more susceptible to Nucleophilic Aromatic Substitution (SNAr).

Synthetic Workflow Diagram

Synthesis_Workflow Start Thiophene Amino-Ester + Formamide/Urea Cyclization Cyclization (Gewald Reaction) Start->Cyclization Diol Thienopyrimidine-2,4-diol Cyclization->Diol Chlorination Chlorination (POCl3, reflux) Diol->Chlorination Dichloro 2,4-Dichlorothienopyrimidine (The Core Block) Chlorination->Dichloro PathA Path A: S_NAr at C-4 (Mild Conditions) Dichloro->PathA Amines PathB Path B: Suzuki at C-4 (Pd(0), Base) Dichloro->PathB Boronic Acids Final Functionalized Kinase Inhibitor PathA->Final PathB->Final

Caption: Step-wise synthesis from thiophene precursors to the 2,4-dichloro building block and subsequent divergence.

Experimental Protocols

Protocol: Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine

Context: This is the industry-standard method for generating the core electrophile.

  • Reagents: Thieno[3,2-d]pyrimidine-2,4-diol (1.0 eq), Phosphorus Oxychloride (POCl3, solvent/reagent), N,N-Diisopropylethylamine (DIPEA, cat.).

  • Setup: Dry round-bottom flask under inert atmosphere (N2 or Ar).

  • Procedure:

    • Suspend the diol in neat POCl3 (10 vol).

    • Add DIPEA (0.5 eq) dropwise (exothermic).

    • Reflux at 110°C for 3–5 hours. Monitor: Aliquot into MeOH (forms methyl ether) for LCMS to check for disappearance of starting material.

  • Workup (Critical):

    • Remove excess POCl3 via rotary evaporation.

    • Pour residue onto crushed ice with vigorous stirring (controls exotherm).

    • Extract with Dichloromethane (DCM). Wash with saturated NaHCO3.

  • Validation: 1H NMR should show loss of amide protons. LCMS should show M+H peaks at 205/207 (Cl isotope pattern).

Protocol: HPLC-Based LogP Determination

Context: Shake-flask methods are slow. This chromatographic method correlates retention time (tR) to lipophilicity.

  • System: HPLC with a C18 reverse-phase column.

  • Mobile Phase: Isocratic MeOH/Water (buffered to pH 7.4 with ammonium acetate).

  • Calibration: Inject a mixture of 5 standards with known LogP values (e.g., Toluene, Naphthalene, etc.) spanning the expected range (LogP 1.0 – 4.0).

  • Measurement: Inject the halogenated thienopyrimidine sample (10 µM in MeOH).

  • Calculation:

    • Plot Log(k') vs. known LogP of standards (where k' = (tR - t0)/t0).

    • Interpolate the LogP of the thienopyrimidine from the linear regression equation.

Case Study: Pictilisib (GDC-0941)

Pictilisib is a potent inhibitor of PI3Kα/δ that utilizes the thieno[3,2-d]pyrimidine scaffold.

  • Structure: It features a thienopyrimidine core substituted at the 2-position with an indazole and at the 4-position with a piperazine-sulfonamide.

  • Role of the Scaffold: The thienopyrimidine core acts as the hinge binder.

  • Lipophilicity Management: The core itself is lipophilic (aromatic). The developers balanced this by adding the solubilizing piperazine group (lowering LogP) and the polar sulfonamide.

  • Synthesis Insight: The synthesis typically involves starting with the 2,4-dichlorothieno[3,2-d]pyrimidine block described above.[2][3] An SNAr reaction installs the piperazine at C-4 first (exploiting the higher reactivity of C-4 Cl), followed by a Suzuki coupling at C-2 to install the indazole.

References

  • Synthesis of 2,4-Dichlorothieno[3,2-d]pyrimidine: ChemicalBook Protocols & Safety Data.

  • Thienopyrimidines as Kinase Inhibitors (SAR Review): Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities.[4][5] (2025).[4][6]

  • Lipophilicity Trends in Fluorinated Heterocycles: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties. (J. Med.[7] Chem., 2025).[4][5][6][8]

  • PI3K Inhibitor Design (GDC-0941): Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (MDPI, 2019).

  • Halogen Bonding and Lipophilicity: Why do halogen substituents make molecules more lipophilic? (Chemistry Stack Exchange).

Sources

Methodological & Application

synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives from chloro precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 4-Amino-thieno[2,3-d]pyrimidine Scaffolds

Executive Summary

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, widely recognized as a bioisostere of quinazolines and purines.[1][2] Derivatives of this scaffold are critical in the development of ATP-competitive kinase inhibitors, targeting enzymes such as EGFR, PI3K, and VEGFR-2 [1, 2].

This guide provides a comprehensive workflow for synthesizing 4-amino-thieno[2,3-d]pyrimidine derivatives. While the core transformation is the displacement of a 4-chloro substituent by an amine, the success of this reaction is contingent upon the quality of the electrophile and the selection of appropriate amination conditions. We present three validated protocols:

  • Electrophile Generation: Chlorination of the lactam precursor.

  • Method A (Standard): Nucleophilic Aromatic Substitution (SNAr).

  • Method B (Alternative): Buchwald-Hartwig Cross-Coupling for deactivated amines.

Retrosynthetic Logic & Pathway

The synthesis hinges on the electron-deficient nature of the pyrimidine ring. The 4-position is activated by converting the stable lactam (4-oxo) into a reactive chloro-imidate (4-chloro).

Figure 1: General Synthetic Workflow

SyntheticWorkflow Gewald Gewald Precursor (2-aminothiophene) Cyclization Cyclization (Formamide/Reflux) Gewald->Cyclization Lactam Intermediate 1: Thieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Lactam Chlorination Activation: POCl3 / Reflux Lactam->Chlorination Chloro Intermediate 2: 4-Chloro-thieno[2,3-d]pyrimidine Chlorination->Chloro Cl- Installation Amination Amination: SNAr or Pd-Cat Chloro->Amination Nucleophilic Attack Product Target: 4-Amino-thieno[2,3-d]pyrimidine Amination->Product

Caption: Step-wise progression from Gewald precursors to the final amino-substituted kinase inhibitor scaffold.

Protocol 1: Electrophile Generation (Chlorination)

Objective: Convert the inert 4-oxo intermediate into the reactive 4-chloro precursor. Criticality: High. Residual POCl3 or hydrolysis during workup will sabotage the subsequent amination.

Materials:

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivative (Start Material)[1][3][4][5][6][7][8]

  • Phosphorus oxychloride (POCl3) [Reagent & Solvent][1][9]

  • N,N-Dimethylformamide (DMF) [Catalyst][1]

  • Dichloromethane (DCM) or Chloroform [Extraction]

  • Sat. NaHCO3 [Neutralization]

Procedure:

  • Setup: In a dry round-bottom flask equipped with a drying tube (CaCl2), suspend the starting lactam (1.0 equiv) in POCl3 (5–10 volumes).

    • Note: The starting material may not dissolve initially.

  • Activation: Add catalytic DMF (3–5 drops).

    • Mechanism:[10][11][12][13][14] DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is the active chlorinating species [3].

  • Reflux: Heat the mixture to reflux (approx. 105 °C) for 2–4 hours.

    • Endpoint: The reaction mixture should become a clear, homogeneous solution. Monitor by TLC (eluent: 30% EtOAc/Hexane).

  • Quenching (Exothermic!):

    • Cool the mixture to room temperature.

    • Remove excess POCl3 under reduced pressure (rotary evaporator) to obtain a thick residue.

    • Safety: Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the product back to the lactam.

  • Workup: Neutralize the aqueous slurry with saturated NaHCO3 to pH 7–8. Extract immediately with DCM (3x). Dry organic layers over anhydrous Na2SO4 and concentrate.

    • Storage: The 4-chloro derivative is moisture-sensitive. Store under inert gas at 4 °C or use immediately.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the chloride by a primary or secondary amine. Scope: Works best for nucleophilic amines (alkyl amines, electron-rich anilines).

Figure 2: Mechanistic Pathway (SNAr)

SNArMechanism Reactants 4-Chloro + Amine TS Meisenheimer Complex Reactants->TS Addition Product 4-Amino Derivative TS->Product Elimination (-Cl) HCl HCl (Scavenged by Base) TS->HCl

Caption: The addition-elimination mechanism proceeds via a resonance-stabilized Meisenheimer intermediate.

Procedure:

  • Dissolution: Dissolve 4-chloro-thieno[2,3-d]pyrimidine (1.0 equiv) in Isopropanol (iPrOH) or Ethanol .

    • Why Alcohol? Protic solvents can facilitate the leaving group departure via hydrogen bonding to the chloride [4].

  • Reagents: Add the amine (1.1–1.5 equiv).

  • Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5–2.0 equiv).

    • Role: Scavenges the HCl generated to drive equilibrium forward.

  • Reaction:

    • Standard: Reflux (80 °C) for 2–6 hours.

    • Microwave: 120 °C for 15–30 minutes (sealed vessel).

  • Isolation:

    • Cool the mixture. The product often precipitates out of the alcohol.

    • Filter the solid and wash with cold ether or water.

    • If no precipitate forms, evaporate solvent and purify via silica gel chromatography (MeOH/DCM gradient).

Protocol 3: Buchwald-Hartwig Amination

Objective: Coupling of sterically hindered or electron-deficient amines (e.g., nitro-anilines) where SNAr fails.

Table 1: Comparison of Amination Methodologies

FeatureMethod A: SNArMethod B: Buchwald-Hartwig
Primary Utility Aliphatic amines, Electron-rich anilinesElectron-poor anilines, Hindered amines
Reagents iPrOH, TEA/DIPEAPd source, Ligand, Base (Cs₂CO₃)
Atmosphere Air (tolerant)Inert (Argon/N₂ required)
Temperature 80–120 °C80–110 °C
Cost LowHigh (Catalyst/Ligand)

Procedure [5]:

  • Inert Setup: Flame-dry a reaction vial and purge with Argon.

  • Loading: Add 4-chloro-thieno[2,3-d]pyrimidine (1.0 equiv), Amine (1.2 equiv), and dry 1,4-Dioxane or Toluene .

  • Catalyst System:

    • Add Pd2(dba)3 (5 mol%) or Pd(OAc)2 .

    • Add Ligand: Xantphos or BINAP (10 mol%).

    • Add Base: Cs2CO3 (2.0 equiv) or KOtBu .

  • Reaction: Seal and heat to 100 °C for 12–18 hours.

  • Workup: Filter through a celite pad to remove Palladium residues. Concentrate and purify via column chromatography.[15]

Troubleshooting & Optimization

  • Problem: Hydrolysis of Chloro-intermediate.

    • Symptom:[9][10][12][13][16] Reappearance of the starting lactam (4-oxo) peak in LC-MS during amination.

    • Solution: Ensure solvents (iPrOH/Dioxane) are anhydrous. Avoid aqueous workup of the chloro-intermediate if possible; simply concentrate the POCl3 reaction and move to the next step (one-pot) if the solvent system is compatible (e.g., switching to dioxane).

  • Problem: Low Yield in SNAr.

    • Cause: Amine nucleophilicity is too low.

    • Solution: Switch to Protocol 3 (Buchwald) or use a catalytic amount of NaI (Finkelstein reaction in situ) to generate the more reactive 4-iodo intermediate transiently.

  • Problem: Regioselectivity (if di-chloro).

    • Insight: If the scaffold has chlorines at both C4 and C2, the C4 position is significantly more electrophilic due to the N3-C4=C4a bond arrangement. Controlled temperature (0 °C to RT) allows selective C4 substitution [6].

References

  • Rashad, A. E., et al. (2011). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry. Link

  • Ali, E. M. H., et al. (2019).[17] Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Link

  • Sureja, D., et al. (2016). POCl3 catalyzed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives. Journal of Saudi Chemical Society. Link

  • Roh, J., et al. (2022). Nucleophilic Aromatic Substitution of 4-Chlorothieno[2,3-d]pyrimidine: A Kinetic Study. Molecules. Link

  • Guram, A. S., & Buchwald, S. L. (1994).[18] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society.[18] Link

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Link

Sources

Application Notes and Protocols for the Synthesis of 5-Substituted Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthetic procedures for obtaining 5-substituted thieno[2,3-d]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Thieno[2,3-d]pyrimidines are recognized as bioisosteres of purines and quinazolines, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides an in-depth overview of the most common and efficient synthetic strategies, with a focus on the widely employed Gewald reaction for the initial thiophene ring formation, followed by pyrimidine ring annulation. Furthermore, this document elaborates on the post-synthetic modification at the C5 position, a key site for introducing chemical diversity and modulating biological activity. Detailed, step-by-step protocols, mechanistic insights, and characterization data are provided to enable researchers to successfully synthesize and functionalize this important scaffold.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purine nucleobases, allowing it to interact with a variety of biological targets.[1][5] This structural feature has led to the development of numerous thieno[2,3-d]pyrimidine derivatives with potent biological activities. Notably, these compounds have been investigated as inhibitors of various kinases, making them promising candidates for anticancer therapies.[6][7][8] Their therapeutic potential also extends to roles as anti-inflammatory agents, neuroprotective agents, and antimicrobials.[1][2] The ability to introduce a wide range of substituents, particularly at the 5-position of the thiophene ring, allows for fine-tuning of their pharmacological profiles, making the synthesis of 5-substituted derivatives a key focus in drug development.

Core Synthetic Strategies

The synthesis of 5-substituted thieno[2,3-d]pyrimidines is typically approached in a stepwise manner, beginning with the construction of a substituted 2-aminothiophene, followed by the formation of the fused pyrimidine ring, and finally, functionalization at the C5 position.

Part 1: Synthesis of the 2-Amino-3-cyanothiophene Intermediate via the Gewald Reaction

The Gewald three-component reaction is a cornerstone for the synthesis of 2-aminothiophenes.[9][10][11] This one-pot reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst.[12][13] The choice of the starting ketone or aldehyde directly determines the substitution pattern at the 4 and 5 positions of the resulting thiophene ring.

Causality Behind Experimental Choices:

  • Base Catalyst: A base, typically a secondary amine like morpholine or triethylamine, is crucial for promoting the initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[14]

  • Solvent: Ethanol is a commonly used solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

  • Elemental Sulfur: Sulfur acts as the thiating agent, reacting with the enolate intermediate to form the thiophene ring.

Reaction Mechanism Overview:

The Gewald reaction proceeds through a cascade of reactions:

  • Knoevenagel Condensation: The base catalyzes the condensation of the ketone/aldehyde with the active methylene nitrile to form an α,β-unsaturated dinitrile intermediate.

  • Michael Addition: The sulfur adds to the β-carbon of the unsaturated intermediate.

  • Ring Closure and Tautomerization: The intermediate undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 2-aminothiophene derivative.

Gewald_Reaction Ketone Ketone/Aldehyde Intermediate1 Knoevenagel Adduct Ketone->Intermediate1 + Nitrile Nitrile Active Methylene Nitrile Sulfur Elemental Sulfur Base Base Catalyst Base->Intermediate1 Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 + Sulfur Product 2-Aminothiophene Intermediate2->Product Cyclization & Tautomerization

Caption: Workflow of the Gewald three-component reaction.

Part 2: Cyclization to the Thieno[2,3-d]pyrimidine Core

Once the 2-amino-3-cyanothiophene is obtained, the next step is the annulation of the pyrimidine ring. A common and straightforward method involves heating the aminothiophene with formamide.[15][16] This reaction directly provides the 4-aminothieno[2,3-d]pyrimidine.

Causality Behind Experimental Choices:

  • Formamide: Formamide serves as both a reactant (providing the C4 and N3 atoms of the pyrimidine ring) and a high-boiling solvent.

  • High Temperature: The reaction typically requires elevated temperatures (reflux) to drive the cyclization and dehydration steps.

Reaction Mechanism Overview:

The reaction is believed to proceed via an initial reaction of the 2-amino group of the thiophene with formamide to form a formamidine intermediate. This is followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the aromatic thieno[2,3-d]pyrimidin-4-amine.

Pyrimidine_Formation Aminothiophene 2-Amino-3-cyanothiophene Intermediate Formamidine Intermediate Aminothiophene->Intermediate + Formamide Formamide Formamide Product 4-Aminothieno[2,3-d]pyrimidine Intermediate->Product Intramolecular Cyclization

Caption: Pyrimidine ring formation from a 2-aminothiophene.

Part 3: Functionalization at the C5-Position

With the core thieno[2,3-d]pyrimidine scaffold in hand, the introduction of substituents at the C5 position is a key step for generating a library of analogs. A common strategy involves halogenation of the C5 position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.[17][18]

1. Halogenation at the C5-Position:

Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to selectively install a halogen atom at the electron-rich C5 position of the thiophene ring.[19]

2. Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[20][21][22] It involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C5 position.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) complex, often generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)2 or PdCl2(PPh3)2), is the active catalyst for the cross-coupling reaction.

  • Ligand: Phosphine ligands (e.g., triphenylphosphine, SPhos) are often used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: A base (e.g., K2CO3, Cs2CO3, or K3PO4) is required to activate the organoboron species and facilitate the transmetalation step.[21]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is commonly employed.

Suzuki_Coupling Halothienopyrimidine 5-Halo-thieno[2,3-d]pyrimidine Product 5-Substituted-thieno[2,3-d]pyrimidine Halothienopyrimidine->Product + Boronic Acid BoronicAcid Organoboron Reagent Pd_Catalyst Palladium Catalyst Pd_Catalyst->Product Base Base Base->Product

Caption: Suzuki-Miyaura cross-coupling for C5-functionalization.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative 5-substituted thieno[2,3-d]pyrimidine.

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol is adapted from established Gewald reaction procedures.[23][24]

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

  • Ice bath

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add cyclohexanone (0.1 mol, 9.82 g), malononitrile (0.1 mol, 6.61 g), and ethanol (50 mL).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add elemental sulfur (0.1 mol, 3.21 g) to the solution.

  • Cool the flask in an ice bath and add morpholine (0.1 mol, 8.71 g) dropwise over 15 minutes, keeping the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Gently heat the mixture to 50 °C and stir for an additional 4 hours. The product will begin to precipitate.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 20 mL).

  • Dry the product in a vacuum oven at 50 °C.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: Pale yellow solid

  • Melting Point: 148-150 °C

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 1.75-1.85 (m, 4H, 2xCH₂), 2.45-2.55 (m, 4H, 2xCH₂), 4.65 (s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 22.8, 23.1, 25.0, 26.5, 87.2, 117.5, 118.8, 150.1, 160.2
IR (KBr, cm⁻¹) 3420, 3310 (NH₂), 2190 (CN), 1620 (C=C)
MS (ESI) m/z [M+H]⁺ calculated for C₉H₁₀N₂S: 179.06; found: 179.1
Protocol 2: Synthesis of 5,6,7,8-Tetrahydrobenzo[10][25]thieno[2,3-d]pyrimidin-4-amine

This protocol is based on the cyclization reaction with formamide.[15][16]

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (from Protocol 1)

  • Formamide

  • Heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (0.05 mol, 8.91 g) and formamide (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux (approximately 210 °C) and maintain reflux for 4 hours.

  • Cool the reaction mixture to room temperature. A solid product will precipitate.

  • Add water (50 mL) to the mixture and stir for 30 minutes.

  • Collect the solid product by vacuum filtration and wash thoroughly with water (3 x 30 mL).

  • Recrystallize the crude product from ethanol to obtain pure 5,6,7,8-tetrahydrobenzo[10][25]thieno[2,3-d]pyrimidin-4-amine.

  • Dry the purified product in a vacuum oven at 60 °C.

Expected Yield and Characterization:

  • Yield: 80-90%

  • Appearance: Off-white to pale brown solid

  • Melting Point: 255-257 °C[16]

Spectroscopic Data Expected Values
¹H NMR (DMSO-d₆, 400 MHz) δ 1.70-1.80 (m, 4H, 2xCH₂), 2.65-2.75 (m, 2H, CH₂), 2.80-2.90 (m, 2H, CH₂), 7.10 (s, 2H, NH₂), 8.10 (s, 1H, H-2)
¹³C NMR (DMSO-d₆, 100 MHz) δ 22.5, 22.9, 25.1, 26.0, 114.5, 128.0, 130.5, 152.0, 157.5, 158.0
IR (KBr, cm⁻¹) 3320, 3150 (NH₂), 1650 (C=N), 1580 (C=C)
MS (ESI) m/z [M+H]⁺ calculated for C₁₀H₁₁N₃S: 206.07; found: 206.1
Protocol 3: Synthesis of 5-Bromo-5,6,7,8-tetrahydrobenzo[10][25]thieno[2,3-d]pyrimidin-4-amine

This protocol describes the bromination at the C5 position.

Materials:

  • 5,6,7,8-Tetrahydrobenzo[10][25]thieno[2,3-d]pyrimidin-4-amine (from Protocol 2)

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Magnetic stirrer

  • Round-bottom flask

Procedure:

  • Dissolve 5,6,7,8-tetrahydrobenzo[10][25]thieno[2,3-d]pyrimidin-4-amine (0.01 mol, 2.05 g) in DMF (20 mL) in a 50 mL round-bottom flask.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add N-bromosuccinimide (0.011 mol, 1.96 g) portion-wise over 10 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration and wash with water (3 x 20 mL).

  • Dry the crude product in a vacuum oven at 50 °C. The product can be used in the next step without further purification.

Expected Yield and Characterization:

  • Yield: >90%

  • Appearance: Light brown solid

Protocol 4: Synthesis of 5-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzo[10][25]thieno[2,3-d]pyrimidin-4-amine (A Representative Suzuki Coupling)

This protocol details a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 5-Bromo-5,6,7,8-tetrahydrobenzo[10][25]thieno[2,3-d]pyrimidin-4-amine (from Protocol 3)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and hotplate

  • Round-bottom flask

  • Condenser

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromo-5,6,7,8-tetrahydrobenzo[10][25]thieno[2,3-d]pyrimidin-4-amine (5 mmol, 1.42 g), 4-methoxyphenylboronic acid (6 mmol, 0.91 g), and potassium carbonate (15 mmol, 2.07 g).

  • Add palladium(II) acetate (0.1 mmol, 22.4 mg) and triphenylphosphine (0.4 mmol, 104.9 mg).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane (30 mL) and water (10 mL).

  • Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Expected Yield and Characterization:

  • Yield: 60-75%

  • Appearance: White to off-white solid

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 400 MHz) δ 1.80-1.90 (m, 4H, 2xCH₂), 2.70-2.80 (m, 2H, CH₂), 2.90-3.00 (m, 2H, CH₂), 3.85 (s, 3H, OCH₃), 5.50 (s, 2H, NH₂), 6.95 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 8.35 (s, 1H, H-2)
¹³C NMR (CDCl₃, 100 MHz) δ 22.6, 23.0, 25.3, 26.2, 55.4, 114.2, 115.8, 127.5, 129.8, 130.5, 131.0, 152.5, 157.8, 158.5, 159.5
MS (ESI) m/z [M+H]⁺ calculated for C₁₇H₁₇N₃OS: 312.11; found: 312.1

Conclusion

The synthetic pathways outlined in this guide provide a robust and versatile platform for the generation of 5-substituted thieno[2,3-d]pyrimidines. By leveraging the Gewald reaction for the initial thiophene synthesis, followed by pyrimidine ring formation and subsequent C5-functionalization via modern cross-coupling techniques, researchers can access a wide array of derivatives for biological screening. The provided protocols are intended to serve as a reliable starting point for the synthesis of these valuable compounds, empowering further exploration of their therapeutic potential in drug discovery and development.

References

  • (PDF) Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene - ResearchGate. Available from: [Link] [Accessed on 2024-05-16]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: [Link] [Accessed on 2024-05-16]

  • Full article: Synthesis of novel fused thienodiazaphosphorine derivatives from 2-amino-3-cyanothiophenes and Lawesson's reagent - Taylor & Francis. Available from: [Link] [Accessed on 2024-05-16]

  • 3CR synthesis of 2-amino-3cyanothiophene 46 developed by Moghaddam et... - ResearchGate. Available from: [Link] [Accessed on 2024-05-16]

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Available from: [Link] [Accessed on 2024-05-16]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Available from: [Link] [Accessed on 2024-05-16]

  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives - SciELO. Available from: [Link] [Accessed on 2024-05-16]

  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. - Allied Academies. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors - SciSpace. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PMC. Available from: [Link] [Accessed on 2024-05-16]

  • (PDF) Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation - ResearchGate. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents - PubMed. Available from: [Link] [Accessed on 2024-05-16]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH - AWS. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC. Available from: [Link] [Accessed on 2024-05-16]

  • One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC. Available from: [Link] [Accessed on 2024-05-16]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis of Some Thienopyrimidine Derivatives - PMC - NIH. Available from: [Link] [Accessed on 2024-05-16]

  • Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene - ResearchGate. Available from: [Link] [Accessed on 2024-05-16]

  • Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G. Available from: [Link] [Accessed on 2024-05-16]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link] [Accessed on 2024-05-16]

  • The Suzuki Reaction - Andrew G Myers Research Group. Available from: [Link] [Accessed on 2024-05-16]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - MDPI. Available from: [Link] [Accessed on 2024-05-16]

  • Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors - PubMed. Available from: [Link] [Accessed on 2024-05-16]

  • Design, synthesis, anti-proliferative evaluation, docking, and MD simulation studies of new thieno[2,3-d]pyrimidines targeting VEGFR-2 - RSC Publishing. Available from: [Link] [Accessed on 2024-05-16]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available from: [Link] [Accessed on 2024-05-16]

Sources

Optimization of Buchwald-Hartwig Amination on 4-Chloro-Thienopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The thienopyrimidine scaffold is a critical pharmacophore in kinase inhibitor development (e.g., GDC-0941/Pictilisib), serving as a bioisostere to quinazolines. However, functionalizing the 4-position via Palladium-catalyzed C-N coupling presents distinct challenges: catalyst poisoning by the thiophene sulfur and competitive hydrolysis of the activated C-Cl bond.

This guide details a robust, optimized protocol for Buchwald-Hartwig amination of 4-chloro-thienopyrimidines. By utilizing 3rd Generation (G3) Palladacycle precatalysts with bulky dialkylbiaryl phosphine ligands (BrettPhos, XPhos), researchers can overcome sulfur coordination and achieve high yields (>85%) under mild conditions, avoiding the harsh temperatures required for traditional SNAr approaches.

Critical Parameter Analysis

The Challenge: Sulfur Poisoning & Hydrolysis

Unlike simple aryl chlorides, 4-chloro-thienopyrimidines possess a thiophene ring fused to the pyrimidine. The sulfur atom is a "soft" donor that strongly coordinates with Palladium(0), forming non-productive resting states (catalyst poisoning). Furthermore, the electron-deficient pyrimidine ring makes the C-Cl bond highly susceptible to hydrolysis by adventitious water, converting the starting material into the unreactive thienopyrimidinone (lactam).

Ligand Selection: The Steric Solution

To prevent sulfur poisoning, the ligand must be sufficiently bulky to sterically crowd the Pd center, disfavoring coordination with the thiophene sulfur while permitting oxidative addition into the C-Cl bond.

Ligand ClassExamplesSuitabilityRationale
Bidentate BINAP, DPPFLowOften fail to prevent S-coordination; slow oxidative addition for chlorides.
Monodentate (Aryl) PPh3PoorIneffective for chlorides; easily displaced by sulfur.
Dialkylbiaryl (Buchwald) BrettPhos, XPhos Excellent High steric bulk prevents S-poisoning; electron-rich nature accelerates oxidative addition.

Recommendation: BrettPhos is the primary choice for primary amines due to its extreme bulk and activity. XPhos or RuPhos are preferred for secondary amines.

Base & Solvent Effects
  • Base: While NaOtBu provides the fastest kinetics, it promotes hydrolysis of the chloropyrimidine. Cs2CO3 is the preferred "Gold Standard" base; it is strong enough to deprotonate the amine-Pd complex but mild enough to minimize hydrolysis.

  • Solvent: 1,4-Dioxane or Toluene are standard. Strictly anhydrous conditions are non-negotiable.

Catalyst Source: The G3 Advantage

Traditional mixing of Pd(OAc)2 + Ligand relies on in-situ reduction to Pd(0), which is often inefficient and slow, allowing time for the unligated Pd to be poisoned by the substrate's sulfur. Solution: Use Pre-formed G3/G4 Precatalysts (e.g., BrettPhos Pd G3). These activate rapidly upon exposure to base, generating the active mono-ligated L-Pd(0) species immediately, outcompeting poisoning pathways.

Mechanistic Insight

The diagram below illustrates the catalytic cycle, highlighting the critical "Off-Cycle" trap where the thiophene sulfur poisons the catalyst, and how bulky ligands (L) prevent this.

BuchwaldMechanism PreCat Pd G3 Precatalyst (Air Stable) ActivePd L-Pd(0) Active Species PreCat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-Pd-Cl) ActivePd->OxAdd + 4-Cl-Thienopyrimidine Poison OFF-CYCLE TRAP Pd-S Coordination (Catalyst Death) ActivePd->Poison Low Steric Ligand Coord Amine Coordination (Ar-Pd(NHR)-Cl) OxAdd->Coord + Amine Deprot Deprotonation (Base) Coord->Deprot - HCl (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->ActivePd Regenerate Pd(0) Poison->ActivePd Bulky Ligand (Reversible)

Figure 1: Catalytic cycle of Buchwald-Hartwig amination on thienopyrimidines. Note the red "Off-Cycle Trap" caused by sulfur coordination, which is mitigated by bulky ligands.

Standardized Experimental Protocol

This protocol is optimized for coupling 4-chloro-thienopyrimidines with primary or secondary amines.

Materials Checklist
  • Substrate: 4-chloro-thieno[3,2-d]pyrimidine (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: Cs2CO3 (2.0 – 3.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed)

  • Equipment: Sealed vial or Schlenk tube, heating block.

Step-by-Step Procedure
  • Preparation (Glovebox or Schlenk Line):

    • Dry all glassware in an oven (>120°C) for at least 2 hours.

    • Cool under a stream of dry Nitrogen or Argon.

  • Charging Solids:

    • To a reaction vial equipped with a magnetic stir bar, add:

      • 4-chloro-thienopyrimidine (1.0 mmol, 170 mg)

      • Cs2CO3 (2.0 mmol, 650 mg)

      • BrettPhos Pd G3 (0.02 mmol, 18 mg)

    • Note: If the amine is a solid, add it here (1.2 mmol).

  • Solvent & Liquid Addition:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration).

    • Note: If the amine is a liquid, add it now via syringe.

  • Reaction:

    • Place the vial in a pre-heated block at 80°C .

    • Stir vigorously (800+ rpm). Poor stirring can limit base solubility.[1]

    • Monitor by LCMS at 1 hour and 4 hours.

    • Target: >95% conversion of chloride.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).

    • Scavenging: If Pd residue is high (colored product), treat the organic layer with QuadraPure™ TU (thiourea scavenger) for 2 hours before concentration.

Optimization & Troubleshooting Workflow

Use this decision tree to optimize conditions if the standard protocol fails.

OptimizationTree Start Standard Protocol (BrettPhos G3, Cs2CO3, Dioxane, 80°C) Check Check LCMS Conversion Start->Check Success Yield > 85% Proceed to Isolation Check->Success Good Result LowConv Low Conversion (<20%) Starting Material Remains Check->LowConv Unreactive Hydrolysis Hydrolysis Observed (Product = -OH/-one) Check->Hydrolysis Side Product Dehal Protodehalogenation (Product = -H) Check->Dehal Side Product Sol_LowConv 1. Switch to XPhos Pd G3 2. Increase Temp to 100°C 3. Switch Base to NaOtBu LowConv->Sol_LowConv Sol_Hydro 1. RE-DRY Solvent/Base 2. Lower Temp to 60°C 3. Switch Base to K3PO4 Hydrolysis->Sol_Hydro Sol_Dehal 1. Switch Solvent to Toluene 2. Reduce Temp Dehal->Sol_Dehal

Figure 2: Optimization logic flow. Identify the failure mode via LCMS to select the correct parameter adjustment.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning or inactive Pd.Switch to XPhos Pd G3 or RuPhos Pd G3 . Ensure inert atmosphere is rigorous.
Product is Thienopyrimidinone (Mass M-Cl+OH) Water in system (Hydrolysis).Use fresh anhydrous solvent. Dry Cs2CO3 in vacuum oven.
Product is Des-chloro (Mass M-Cl+H) Protodehalogenation.Switch solvent from Dioxane to Toluene . Avoid alcoholic solvents.
Low Yield with Secondary Amines Steric hindrance at amine.Switch ligand to RuPhos (specifically designed for secondary amines).

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd G3 Precatalysts. Chemical Science. Link

  • Sirois, L. E., et al. (2018). Scalable Synthesis of GDC-0941 (Pictilisib): Optimization of the Buchwald-Hartwig Amination Step. Organic Process Research & Development. Link

  • Luo, J., et al. (2018). Direct C–H Arylation on Thienopyrimidines: Overcoming Sulfur Poisoning. Molecules. Link

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis Featuring 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Acceleration of Discovery with Microwave Synthesis

The thieno[2,3-d]pyrimidine core is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine, a fundamental component of DNA and RNA.[1][2] This structural similarity has rendered thieno[2,3-d]pyrimidine derivatives a rich source of biologically active molecules with a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1][2][3][4][5] The strategic functionalization of this scaffold is paramount in the exploration of structure-activity relationships (SAR) and the development of novel drug candidates.[1]

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a key building block, offering two distinct and reactive sites for diversification. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, while the bromine atom at the C5 position is amenable to various cross-coupling reactions. This dual reactivity allows for the systematic and combinatorial elaboration of the core structure.

Traditional synthetic methods often require prolonged reaction times, high temperatures, and can lead to the formation of undesirable byproducts. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[6][7][8] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity.[6][9][10] This application note provides detailed protocols and insights into the use of microwave technology for the efficient synthesis of diverse libraries based on the 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine scaffold.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Microwave-assisted synthesis relies on the ability of dielectric materials to convert electromagnetic energy into heat.[8] Unlike conventional heating, which transfers heat through conduction and convection, microwave irradiation directly heats the reaction mixture.[10] This is achieved through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in rapid and efficient heating.[6][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions generate heat.[6]

This direct and rapid heating can lead to "superheating," where the solvent can reach temperatures significantly above its atmospheric boiling point in a sealed vessel.[9] This, in turn, can dramatically accelerate reaction rates, often reducing reaction times from hours to mere minutes.[9] The use of dedicated microwave reactors allows for precise control over temperature and pressure, ensuring reaction safety and reproducibility.

Caption: Mechanism of Microwave Heating in Organic Synthesis.

Protocols for Diversification of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

The following protocols are designed for use with a dedicated laboratory microwave reactor. All reactions should be performed in appropriate microwave vials with proper stirring.

Protocol 1: Nucleophilic Aromatic Substitution at the C4-Position

The C4-chloro substituent is highly susceptible to displacement by various nucleophiles, providing a straightforward method for introducing diverse functionalities.

General Reaction Scheme:

Step-by-Step Methodology (Example with Aniline):

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine (1.0 mmol, 249.52 mg).

  • Addition of Nucleophile and Solvent: Add aniline (1.2 mmol, 111.74 mg, 1.2 equivalents) and a suitable solvent such as ethanol or isopropanol (3 mL).

  • Base Addition (Optional but Recommended): Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 193.8 mg, 1.5 equivalents) to scavenge the HCl generated during the reaction.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Data Presentation: Representative Nucleophilic Substitutions

EntryNucleophileSolventTemp (°C)Time (min)Yield (%)
1AnilineEtOH12015>90
2Morpholinei-PrOH13010>95
3BenzylamineDMF1402085-95
4Sodium methoxideMeOH1005>95

Note: Reaction conditions should be optimized for each specific nucleophile.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position

The C5-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl groups.

General Reaction Scheme:

Step-by-Step Methodology (Example with Phenylboronic Acid):

  • Reagent Preparation: To a 10 mL microwave vial with a stir bar, add the 4-substituted-5-bromo-6-methylthieno[2,3-d]pyrimidine derivative from Protocol 1 (1.0 mmol).

  • Addition of Coupling Partners: Add phenylboronic acid (1.2 mmol, 146.3 mg, 1.2 equivalents).

  • Catalyst and Base: Add a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 34.6 mg, 3 mol%) and a base such as K₂CO₃ (2.0 mmol, 276.4 mg, 2.0 equivalents).

  • Solvent System: Add a suitable solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O 4:1, 5 mL).

  • Microwave Irradiation: Seal the vial and irradiate in the microwave reactor at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes). Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryBoronic AcidCatalystBaseTemp (°C)Time (min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃1202080-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1302575-85
3Pyridine-3-boronic acidSPhos Pd G2K₃PO₄1403070-80

Note: The choice of catalyst, base, and solvent system is crucial and may require optimization for different boronic acids.

Caption: Sequential functionalization workflow.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of these protocols, the following self-validating measures are essential:

  • Reaction Monitoring: Consistent use of Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This allows for real-time adjustments to reaction times.

  • Characterization of Products: Thorough characterization of the final products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.

  • Control Experiments: When optimizing a new transformation, running a control reaction without the catalyst or with conventional heating can provide a baseline and highlight the specific advantages of the microwave-assisted approach.

Conclusion

Microwave-assisted synthesis offers a powerful and efficient platform for the rapid diversification of the 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine scaffold. The protocols outlined in this application note provide a solid foundation for researchers to access a wide range of novel derivatives in a fraction of the time required by conventional methods. This acceleration in synthesis is invaluable in the fast-paced environment of drug discovery, enabling a more rapid exploration of chemical space and the identification of promising new therapeutic agents.

References

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]

  • G, M., & S, N. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]

  • Singh, S., Rana, S., & Kumar, S. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. ResearchGate. [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2010). Microwave Chemistry: General Features and Applications. [Link]

  • Khatri, T. T., & Shah, V. H. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines. Journal of the Chilean Chemical Society. [Link]

  • Various Authors. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. ResearchGate. [Link]

  • Various Authors. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Various Authors. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. SciSpace. [Link]

  • Various Authors. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Kamel, M. S., et al. (2022). Microwave-assisted synthesis, spectroscopic characterization, and biological evaluation of fused thieno[2,3-d]pyrimidines as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Nucleophilic Substitution on 4-Chloro-thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAr-TP-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Scope

This guide addresses yield optimization for the functionalization of 4-chloro-thienopyrimidines via nucleophilic aromatic substitution (


). While the pyrimidine ring is electron-deficient, facilitating nucleophilic attack, the fusion with the electron-rich thiophene ring can modulate reactivity compared to quinazolines.[1]

Target Audience: Medicinal Chemists, Process Chemists. Scope: Displacement of C4-chloride by amines (primary/secondary), alkoxides, and thiols.[1]

The "Golden Path" Protocol

Before troubleshooting, ensure you have attempted the standard, robust baseline method. This protocol works for 80% of non-hindered aliphatic amines.

Standard Operating Procedure (SOP-TP-A):

ParameterConditionRationale
Solvent Isopropanol (iPrOH) or 1,4-DioxaneProtic solvents (iPrOH) can stabilize the transition state via H-bonding; Dioxane is excellent for solubility.[1]
Base DIPEA (2-3 equiv) or

Scavenges HCl generated; organic bases ensure homogeneity.[1]
Temperature 80 °C (Reflux)Sufficient energy to overcome the activation barrier of the bicyclic aromatic system.
Concentration 0.2 – 0.5 MHigh concentration drives bimolecular kinetics (

).[1]
Time 2 – 12 HoursMonitoring via LCMS required.
Mechanistic Visualization

To troubleshoot effectively, one must understand the Addition-Elimination mechanism. The rate-determining step is often the formation of the Meisenheimer-like tetrahedral intermediate.

SNAr_Mechanism cluster_legend Key Interaction Substrate 4-Cl-thienopyrimidine TS Tetrahedral Intermediate (Meisenheimer Complex) Substrate->TS Addition (k1) Rate Determining Step Nu Nucleophile (H-Nu) Nu->TS Product 4-Substituted Product TS->Product Elimination (k2) Fast Byproduct HCl (Salt) TS->Byproduct Note N-7/N-9 protonation or H-bonding stabilizes TS

Figure 1: The


 addition-elimination pathway. Stabilization of the tetrahedral intermediate (TS) is critical for yield improvement.
Troubleshooting Guide (FAQ Format)
Issue 1: Reaction is stalled (< 30% conversion) after 12 hours.

Diagnosis: The nucleophile is likely sterically hindered or electronically deactivated (e.g., electron-deficient anilines).[1] Solution:

  • Switch Solvent: Change from iPrOH to DMF or NMP . These polar aprotic solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive.

  • Increase Temperature: 4-chloro-thienopyrimidines are thermally stable.[1] Increase to 100–120 °C .

  • Microwave Irradiation: This is highly effective for this scaffold.

    • Protocol: Seal tube, EtOH or Dioxane, 120–150 °C for 20 mins .

    • Mechanism:[1][2][3][4][5] Rapid dielectric heating overcomes the activation energy barrier more efficiently than convective heating [1].

Issue 2: Formation of "Hydrolysis Product" (Thienopyrimidin-4-one).

Diagnosis: Trace water in the solvent or hygroscopic bases (


, NaOH) competing with the nucleophile.[1] The chloride is displaced by 

. Solution:
  • Strict Anhydrous Conditions: Use anhydrous DMF/Dioxane and store over molecular sieves.

  • Change Base: Switch to DIPEA or

    
      (dried). Avoid hydroxide bases.
    
  • Reagent Quality: Ensure the amine nucleophile is free of water.

  • Leaving Group Swap: If hydrolysis persists, convert the 4-Cl to a 4-O-Benzotriazole (using HOBt) or a 4-triazolyl intermediate. These are excellent leaving groups that react faster with amines, outcompeting water [2].

Issue 3: Aniline nucleophiles are not reacting.

Diagnosis: Anilines are weak nucleophiles. Standard basic conditions may not be sufficient. Solution: Acid Catalysis.

  • Protocol: Use HCl (4M in dioxane, 1 equiv) or p-TsOH in isopropanol.[1]

  • Mechanism:[1][2][3][4][5] Protonation of the pyrimidine N-1 or N-3 renders the C-4 position significantly more electrophilic.[1] The aniline, though less basic, can now attack the highly activated ring [3].

Issue 4: Substrate is insoluble.

Diagnosis: Thienopyrimidines are planar and lipophilic, leading to poor solubility in alcohols. Solution:

  • Use THF or 1,4-Dioxane .[1]

  • If using inorganic bases (

    
    ), add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide)  to bring the carbonate into the organic phase.
    
Advanced Optimization: Decision Logic

Use this flowchart to select the optimal condition based on your specific failure mode.

Optimization_Logic Start Start: 4-Cl-Thienopyrimidine + Nucleophile Check_Nu Is Nucleophile Aliphatic Amine? Start->Check_Nu Standard Use Standard Protocol: iPrOH, DIPEA, 80°C Check_Nu->Standard Yes Aniline_Check Is Nucleophile an Aniline? Check_Nu->Aniline_Check No Result_Std Yield > 50%? Standard->Result_Std Success Proceed to Workup Result_Std->Success Yes Steric Is Nu Sterically Hindered? Result_Std->Steric No (Stalled) Microwave Microwave Irradiation: EtOH, 140°C, 20 min Steric->Microwave Moderate Bulk Buchwald Pd-Catalysis: Pd2(dba)3, BINAP, NaOtBu Steric->Buchwald Extreme Bulk Aniline_Check->Buchwald No (e.g., Amide/Ether) Acid_Cat Acid Catalysis: iPrOH, cat. HCl, Reflux Aniline_Check->Acid_Cat Yes

Figure 2: Strategic decision tree for condition optimization based on nucleophile class and steric constraints.

Data Summary: Solvent & Base Effects

Comparative yields for the reaction of 4-chloro-thienopyrimidine with N-methylpiperazine (secondary amine) [4]:

EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1Ethanol

781265%Slow conversion.[1]
2Isopropanol DIPEA 82 6 88% Recommended Baseline.
3DMF

100492%Difficult workup (DMF removal).
4WaterHPMC100875%Green chemistry alternative [5].
5EthanolNone140 (MW)0.394%Microwave assisted.
References
  • Microwave-assisted synthesis of potent PDE7 inhibitors containing a thienopyrimidin-4-amine scaffold. Organic & Biomolecular Chemistry, 2014.[1]

  • Nucleophilic substitution of 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate / Tetrahedron, 2008.

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent. Preprints, 2023.[6] (Mechanistically analogous scaffold).

  • Synthesis of 4‐amino substituted thienopyrimidines using SNAr. Journal of Heterocyclic Chemistry, 2020.

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2021.[7]

Sources

Technical Support Center: Minimizing Hydrolysis in 4-Chlorothienopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis Side Reactions of 4-Chloro-thienopyrimidine Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Content Type: Technical Troubleshooting Guide & FAQs[1]

Introduction: The Kinetic Race

As a Senior Application Scientist, I often see the 4-chlorothienopyrimidine scaffold treated as a simple "plug-and-play" electrophile. This is a mistake. While the C-4 position is highly activated for Nucleophilic Aromatic Substitution (


), it is equally susceptible to attack by adventitious water.

The formation of the 4-hydroxy impurity (thienopyrimidinone) is not just a yield loss; it is a purification nightmare. The hydroxy derivative often co-crystallizes with the product or streaks on chromatography columns due to its tautomeric nature.

This guide is not a recipe book. It is a strategic framework to tilt the kinetic balance in favor of your desired amine nucleophile and against water.

Module 1: Understanding the Enemy (Mechanism & Kinetics)

Q1: Why is the 4-chloro position so prone to hydrolysis compared to other aryl chlorides?

A: The thienopyrimidine ring system is highly


-deficient, similar to quinazoline. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing effect, creating a significant partial positive charge (

) at the C-4 carbon.

When water is present, it acts as a competitive nucleophile.[1] The reaction follows an addition-elimination mechanism (


).[2] Even though amines are generally better nucleophiles than water, the high concentration of water (if solvents are wet) or the high activation energy required for bulky amines can allow the hydrolysis pathway to dominate.

Key Insight: The reaction is a "zero-sum game" between the amine and water. You cannot stop the electrophile from being reactive; you can only remove the competitor (water) or make the desired pathway faster.

Q2: Does the specific isomer (thieno[2,3-d] vs. thieno[3,2-d]) matter?

A: Yes. The electronic distribution differs slightly.

  • Thieno[2,3-d]pyrimidine: The sulfur atom is adjacent to the pyrimidine ring fusion, potentially donating electron density via resonance, which might slightly deactivate the C-4 position compared to the [3,2-d] isomer.[1]

  • Thieno[3,2-d]pyrimidine: Often more reactive (and thus more hydrolytically unstable) due to the orientation of the thiophene ring dipole.

  • Protocol implication: If working with the [3,2-d] isomer, moisture control must be even more rigorous.

Module 2: Solvent & Reagent Optimization

Q3: Standard protocols use alcohols (EtOH, iPrOH).[1] Should I switch to aprotic solvents to stop hydrolysis?

A: It depends on your nucleophile.

  • Scenario A: Non-hindered, reactive amines (e.g., morpholine, benzylamine). [1]

    • Recommendation: Anhydrous Isopropanol (iPrOH) or n-Butanol is acceptable. The amine reacts fast enough to outcompete trace moisture.

  • Scenario B: Hindered or deactivated amines (e.g., anilines, piperazines with bulky protecting groups). [1]

    • Recommendation: Switch to anhydrous 1,4-Dioxane , THF , or DMF .[1]

    • Why: In alcohols, the solvent itself can act as a nucleophile (solvolysis), forming the 4-alkoxy side product.[1] Furthermore, alcohols are hygroscopic.[1] Aprotic solvents allow you to control water content strictly.

Q4: Which base should I use? Inorganic vs. Organic?

A: Avoid inorganic bases (


, 

) if hydrolysis is your primary failure mode.[1]
  • The Problem: Inorganic bases are often hygroscopic and generate hydroxide (

    
    ) in the presence of trace water. Hydroxide is a far more aggressive nucleophile than water, rapidly generating the thienopyrimidinone.[1]
    
  • The Solution: Use DIPEA (N,N-Diisopropylethylamine) or Triethylamine (

    
    ) .
    
    • They are non-nucleophilic due to sterics.

    • They soluble in organic solvents, maintaining a homogeneous phase.[1]

    • Pro-Tip: Use 2.5 - 3.0 equivalents. The first equivalent neutralizes the HCl generated; the excess maintains the free base form of your amine nucleophile.

Module 3: Process Control & Execution

Q5: My starting material (4-Cl) contains ~25% water even after drying. How do I handle this?

A: This is a common phenomenon. The crystalline lattice of 4-chlorothienopyrimidines can trap water, or the compound may hydrolyze on the surface during storage.

  • Step 1: Azeotropic Drying. Before adding the amine, dissolve your 4-Cl starting material in Toluene and rotary evaporate (2-3 cycles). This physically entrains and removes water.

  • Step 2: The "Scavenger" Protocol. If using an aprotic solvent (Dioxane/THF), add activated 4Å Molecular Sieves to the reaction vessel 30 minutes before adding the amine.

Q6: At what temperature should I run the reaction?

A: The "Low-and-Slow" vs. "High-and-Fast" dilemma.

  • Recommendation: Start at Room Temperature (RT) .

    • Monitor by TLC/LCMS after 1 hour.

    • If no reaction: Heat to 50°C .

    • Only go to reflux (80-100°C) if absolutely necessary.

  • Reasoning: Hydrolysis activation energy is often higher than aminolysis for unhindered amines. Heating non-selectively accelerates both reactions. If your amine is reactive, heating only increases the risk of side reactions.[1]

Visualizing the Competition

The following diagram illustrates the competitive pathways and the decision nodes for minimizing the impurity.

G cluster_0 Reaction Environment Start 4-Chloro-thienopyrimidine (Electrophile) TS_Hydrolysis Transition State A (Hydrolytic) Start->TS_Hydrolysis + Water (Fast if wet/hot) TS_Amination Transition State B (Aminolysis) Start->TS_Amination + Amine (Preferred) Water H2O / OH- (Contaminant) Amine R-NH2 (Nucleophile) Impurity Thienopyrimidinone (Dead End Impurity) TS_Hydrolysis->Impurity Product 4-Amino-thienopyrimidine (Target) TS_Amination->Product Control1 Control: Anhydrous Solvent (Removes Water) Control1->Water Minimizes Control2 Control: DIPEA Base (No OH- generation) Control2->TS_Hydrolysis Suppresses

Caption: Competitive reaction pathways between desired aminolysis (green) and unwanted hydrolysis (red).[1]

Experimental Protocol: The "Anhydrous Gold Standard"

This protocol is designed for high-value intermediates where yield loss cannot be tolerated.

Reagents:

  • 4-Chlorothieno[2,3-d]pyrimidine (1.0 equiv)

  • Amine Nucleophile (1.1 - 1.2 equiv)

  • DIPEA (2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (Sure/Seal™ or freshly distilled)[1]

Step-by-Step:

  • Pre-Drying: Dissolve the 4-chloro starting material in Toluene. Evaporate to dryness to remove occluded water.

  • Setup: Flame-dry a round-bottom flask or reaction vial under Argon/Nitrogen flow.

  • Solvation: Add the dried 4-chloro compound and anhydrous Dioxane (concentration ~0.1 M).

  • Base Addition: Add DIPEA via syringe. Stir for 5 minutes.

  • Nucleophile Addition: Add the amine dropwise.

    • Checkpoint: If the reaction is exothermic, cool to 0°C during addition, then warm to RT.

  • Reaction: Stir at Room Temperature for 2-4 hours.

    • Monitoring: Check LCMS.[3] Look for M+H (Product) vs M+H (Hydrolysis, Mass = SM - Cl + OH).[1]

  • Quench (Critical): Once SM is consumed, do not pour into water immediately if you suspect unreacted SM is present.[1] Evaporate the volatile solvent first, then partition between EtOAc and Sat.[1]

    
    .
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
SM disappears, but Hydrolysis product > 10% Solvent was wet or Base generated

.
1. Use fresh anhydrous solvent.2. Switch from

to DIPEA.3. Add 4Å Mol Sieves.
Reaction is slow (>24h) at RT Nucleophile is sterically hindered or electron-poor.1. Increase Temp to 50°C.2. Add a catalyst: KI (Potassium Iodide) or NaI (0.1 eq) can generate the more reactive 4-Iodo intermediate in situ (Finkelstein-like).
New impurity: M+H corresponds to Alkoxy product Solvent competition (Solvolysis).You are using an alcohol (MeOH/EtOH) as solvent. Switch to Dioxane, THF, or Acetonitrile.[1]
Product precipitates but is gummy Hydrolysis impurity is co-precipitating.Recrystallize from EtOH/Water. The hydroxy-impurity is often much less soluble in organics than the amino-product.

References

  • Synthesis of Thienopyrimidine Deriv

    
     Chlorination. 
    Source: Semantic Scholar / Vertex AI Search
    Context:[1] Establishes the baseline reactivity of the oxo-precursor and the necessity of chlorination conditions.
    
    
  • Nucleophilic Substitution of 4-Chlorothienopyrimidines. Source: ResearchGate Context: detailed results on nucleophilic substitution with amino acids, highlighting the competitive nature of the reaction.

  • Optimization of 4-Chloropyrimidine Substitution Reactions. Source: Benchchem Technical Support Context: Provides general troubleshooting for chloropyrimidine

    
     reactions, applicable to the thieno-fused system.
    
    
  • Regioselective Control in

    
     of Dichloropyrimidines. 
    Source: WuXi AppTec QM Analysis
    Context: Discusses the electronic factors (LUMO distribution) that make the C-4 position susceptible to nucleophilic attack.
    
    

Sources

purification strategies for thienopyrimidine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thienopyrimidine Purification Strategies

Status: Active Agent: Senior Application Scientist Ticket ID: TP-PUR-001 Subject: Advanced troubleshooting for isolation, regioisomer separation, and metal scavenging of thienopyrimidine scaffolds.[1][2]

Mission Statement

You are working with thienopyrimidines—bioisosteres of quinazolines and purines commonly used in kinase inhibitor discovery (e.g., EGFR, PI3K, VEGFR).[1][2] These scaffolds present a "perfect storm" of purification challenges: planar stacking (poor solubility), multiple basic nitrogens (streaking on silica), and sulfur atoms that poison metal catalysts.[1][2]

This guide is not a textbook; it is a troubleshooting manual designed to unblock your specific experimental bottlenecks.

Module 1: The Regioisomer Crisis (N-Alkylation)

The Problem: During the alkylation of the thienopyrimidine ring (specifically the 4-oxo or amine intermediates), you frequently encounter N-alkylation vs. O-alkylation competition, or N1 vs. N3 regioisomers. Flash chromatography often fails to resolve these due to similar polarities.[3]

Technical Insight: Thienopyrimidines exist in lactam-lactim tautomeric equilibrium.[3] Under basic conditions (e.g., K₂CO₃/DMF), the anion is ambident.[1][2] Hard electrophiles tend to attack the nitrogen (N3), while softer conditions or specific steric hindrance can lead to O-alkylation or N1-alkylation.[1]

Troubleshooting Protocol:

Q: My LCMS shows two peaks with identical mass after alkylation. How do I separate them?

A: Do not rely solely on silica gel.[3] Use the "Solvent Switch" Recrystallization method before attempting prep-HPLC.[3]

  • The Ethanol Crash:

    • Dissolve your crude mixture in minimal hot DMF (approx. 100°C).

    • Slowly add boiling Ethanol (EtOH) until the solution turns slightly turbid.[3]

    • Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism:[1][2][3][4] The N3-alkylated product (often the desired thermodynamically stable isomer) typically crystallizes more readily than the O-alkylated impurity due to better pi-stacking capabilities.

  • The Protonation Shift (If chromatography is required):

    • Standard silica usually fails here.[3] Switch to Amino-functionalized silica (NH2) or run your silica column with 1% Triethylamine (TEA).[1][3]

    • Reasoning: The basic silica surface suppresses the protonation of the pyrimidine nitrogens, sharpening the peaks and often increasing the resolution (Rf delta) between regioisomers.

Data Table: Recrystallization Solvent Screens for Thienopyrimidines

Solvent SystemRatio (v/v)Target ImpurityObservation
DMF : Ethanol 1:5 to 1:10O-alkylated isomersExcellent for removing amorphous O-isomers.[1]
Acetone : Water 4:1Inorganic saltsGood for desalting after Gewald cyclization.[3]
AcOH : Water 1:1Unreacted amineEffective for protonatable impurities.[3]

Module 2: Palladium Scavenging (The Sulfur Trap)

The Problem: You performed a Suzuki or Buchwald-Hartwig coupling at the C-Cl position. The product is black/grey, and standard Celite filtration didn't lower the Pd content.[2]

Technical Insight: Thienopyrimidines are "soft" ligands.[3] The sulfur in the thiophene ring and the pyrimidine nitrogens coordinate strongly with Palladium (Pd), forming soluble complexes that pass through Celite. Standard aqueous washes (EDTA) are often ineffective because the Pd is bound to your molecule, not just floating in solution.[2]

Troubleshooting Protocol:

Q: How do I get Pd <10 ppm without losing half my yield?

A: You must break the Pd-Sulfur coordination using a scavenger with a higher affinity for Pd than your scaffold.[3]

The "Thiol-Silica" Protocol:

  • Dissolution: Dissolve crude product in THF or 10% MeOH/DCM (ensure full solubility).

  • Scavenger Addition: Add SiliaMetS® Thiol or Thiourea-functionalized silica (4 equivalents relative to residual Pd, or 10-20% w/w of crude).[1][3]

    • Note: Do NOT use simple activated carbon alone; it is often non-selective for these planar heterocycles and will adsorb your product.[3]

  • Incubation: Stir at 40°C for 4 hours. Room temperature is often insufficient to break the chelation.[3]

  • Filtration: Filter through a 0.45 µm PTFE pad.[3]

  • Validation: Check a small aliquot via ICP-MS or colorimetric Pd test before proceeding.

Pd_Scavenging_Workflow Start Crude Thienopyrimidine (High Pd Content) Solubility Dissolve in THF/DCM (Must be homogeneous) Start->Solubility Choice Select Scavenger Solubility->Choice Carbon Activated Carbon (High Yield Loss Risk) Choice->Carbon Low Cost Silica Thiol/Thiourea Silica (High Selectivity) Choice->Silica High Purity Process Stir 40°C, 4h (Heat required for ligand exchange) Carbon->Process Silica->Process Filter Filter (PTFE 0.45µm) Process->Filter Result Pd < 10ppm Filter->Result

Caption: Figure 1. Decision pathway for Palladium removal in sulfur-containing heterocycles. Heat is the critical variable often missed in standard protocols.

Module 3: High-Throughput Purification (Prep-HPLC)

The Problem: The compound is "brick dust."[3] It precipitates in the HPLC line or streaks badly, causing poor recovery and purity.

Technical Insight: Thienopyrimidines are flat, hydrophobic, and weakly basic (pKa ~3-5 depending on substitution).[1][2]

  • Acidic Mobile Phase (Formic/TFA): Protonates the pyrimidine, increasing solubility but potentially causing "fronting" if the loading is too high.[2]

  • Basic Mobile Phase (Ammonium Bicarb/Hydroxide): Keeps the molecule neutral.[3] While this lowers solubility, it often drastically improves peak shape by suppressing secondary silanol interactions.[2]

Troubleshooting Protocol:

Q: Which mobile phase should I use for a library of thienopyrimidines?

A: Adopt a "High pH" Strategy for the stationary phase, but a "Dual Solvent" Strategy for injection.

  • Stationary Phase: Use a hybrid-particle column (e.g., Waters XBridge or Agilent PLRP-S) that can withstand pH 10.[1]

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10).[3]

    • Why: At pH 10, the thienopyrimidine is fully deprotonated (neutral).[1][2] This maximizes interaction with the C18 chain for separation and eliminates cation-exchange interactions with residual silanols.[3]

  • Injection Solvent (The "Sandwich" Injection):

    • Do NOT dissolve in pure DMSO if your mobile phase is high % water.[3] The compound will crash out at the needle tip.[3]

    • Recipe: Dissolve sample in DMSO : Water (90:10) with 1% Formic Acid .[3]

    • Mechanism:[1][2][3][4][5][6] The acid keeps the sample protonated (soluble) in the vial.[3] Upon injection into the basic stream, it disperses before it can precipitate, while the gradient focuses it at the head of the column.[2]

HPLC_Strategy Sample Sample: Thienopyrimidine (Poor Solubility) Inj_Prep Injection Prep: DMSO + 1% Formic Acid (Force Protonation for Solubility) Sample->Inj_Prep Mixing On-Column Mixing: Transient precipitation avoided by gradient focusing Inj_Prep->Mixing Column_Cond Column Conditions: High pH (Ammonium Bicarb) (Force Neutrality for Peak Shape) Column_Cond->Mixing Result Sharp Peaks High Recovery Mixing->Result

Caption: Figure 2. The "pH Mismatch" injection strategy.[3] Using acidic injection solvents for basic mobile phases prevents needle-clogging while maintaining peak symmetry.[1]

References

  • Agilent Technologies. (2022).[3] Control pH During Method Development for Better Chromatography. Agilent Technical Notes. [Link]

  • Biotage. (2023).[3][7] How to Remove Palladium in three easy steps. Biotage Blog. [Link]

  • Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link][1]

  • Jain, K. S., et al. (2006).[1][2][6][8] Recent advances in the chemistry and therapeutic potential of thienopyrimidines. Bioorganic & Medicinal Chemistry. [Link]

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Welch Technical Resources. [Link]

Sources

Validation & Comparative

Comparative LC-MS/MS Fragmentation Guide: Halogenated Thienopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thienopyrimidines act as bioisosteres for purines and quinazolines, making them a privileged scaffold in kinase inhibitor development (e.g., EGFR, PI3K inhibitors). The introduction of halogens (F, Cl, Br) modulates metabolic stability and binding affinity but introduces complexity in metabolite identification.

This guide provides a comparative technical analysis of the LC-MS/MS behavior of halogenated thienopyrimidines. It contrasts ionization techniques, details specific fragmentation pathways (Retro-Diels-Alder vs. Dehalogenation), and offers a self-validating protocol for structural elucidation.

Part 1: The Chemical Scaffold & Halogen Impact

The thienopyrimidine core consists of a thiophene ring fused to a pyrimidine ring. In drug discovery, halogens are often substituted at the C-5 or C-6 position of the thiophene or on the pendant aryl rings to block metabolic hot spots.

The "Mass Defect" Advantage

Halogens provide a unique handle for filtering complex biological matrices.

  • Fluorine (F): Monoisotopic. Strong C-F bond rarely cleaves in ESI-MS/MS.

  • Chlorine (Cl): Distinct 3:1 ratio (

    
    ). Moderate bond strength.
    
  • Bromine (Br): Distinct 1:1 ratio (

    
    ). Weaker bond strength; often leads to radical losses.
    

Part 2: Comparative Ionization Strategies

Selecting the ionization source is the first critical decision. While Electrospray Ionization (ESI) is the industry standard, Atmospheric Pressure Chemical Ionization (APCI) offers advantages for specific hydrophobic analogs.

FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Ion evaporation from charged droplets.[1]Gas-phase ion-molecule reactions.
Polarity Preference Best for polar, basic thienopyrimidines (e.g., amino-substituted).Superior for neutral, highly halogenated/hydrophobic analogs.
Fragmentation "Soft" ionization; minimal in-source fragmentation.[2]"Harder" ionization; may cause thermal degradation or in-source dehalogenation.
Sensitivity High for protonatable nitrogens (N-1, N-3).Lower for basic compounds; higher for non-polar precursors.
Recommendation Primary Choice. Use ESI(+) for drug metabolism studies.Alternative. Use only if the analog lacks basic amine side chains.

Part 3: Fragmentation Mechanisms & Pathways[3]

The structural elucidation of thienopyrimidines relies on two competing fragmentation pathways: Retro-Diels-Alder (RDA) cleavage of the pyrimidine ring and Halogen-Driven losses.

Mechanism A: Retro-Diels-Alder (RDA) Reaction

The pyrimidine ring in the thienopyrimidine system is susceptible to RDA cleavage (specifically [4+2] cyclo-reversion). This is the most diagnostic pathway for the core scaffold.

  • Pathway: The protonated molecular ion

    
     undergoes ring opening at the N(3)-C(4) and C(1)-C(8a) bonds (numbering depends on fusion isomer, typically thieno[2,3-d]pyrimidine).
    
  • Diagnostic Neutral Loss: Loss of nitriles (

    
    ) or isocyanates (
    
    
    
    ) depending on the C-2 substitution.
  • Result: A daughter ion retaining the thiophene ring and the halogen, confirming the core structure.

Mechanism B: Halogen-Specific Cleavage (The Comparator)

The identity of the halogen dictates the secondary fragmentation, often overriding the scaffold fragmentation if the C-X bond is weak.

HalogenBond Strength (kcal/mol)Fragmentation BehaviorDiagnostic Outcome
Fluorine ~115 (Strong)Retained. C-F bond rarely breaks. Fragmentation occurs on the alkyl side chains or via RDA.Daughter ions retain the mass of F. No isotopic pattern change.
Chlorine ~84 (Moderate)Mixed. Primarily HCl loss (neutral loss of 36/38 Da) or radical loss (Cl•) at high collision energies.[3]Isotopic pattern (3:1) is preserved in daughter ions unless HCl is lost.
Bromine ~72 (Weak)Labile. High tendency for homolytic cleavage (loss of Br• radical) or heterolytic loss (HBr).Warning: Loss of Br eliminates the 1:1 isotopic tag, making downstream fragments harder to track.
Visualization: Fragmentation Logic

FragmentationPathway Parent Parent Ion [M+H]+ (Halogenated Thienopyrimidine) RDA_Step Pathway A: Retro-Diels-Alder (RDA) Parent->RDA_Step Low CE Halogen_Step Pathway B: Dehalogenation Parent->Halogen_Step High CE / Weak C-X Core_Frag Core Fragment (Thiophene Intact) [M+H - RCN]+ RDA_Step->Core_Frag Diagnostic for Scaffold Radical_Loss Radical Cation [M+H - X•]+ (Common for Br) Halogen_Step->Radical_Loss Homolytic Cleavage Neutral_Loss Neutral Loss [M+H - HX]+ (Common for Cl) Halogen_Step->Neutral_Loss Heterolytic Cleavage

Figure 1: Competing fragmentation pathways. Pathway A (RDA) confirms the scaffold, while Pathway B (Dehalogenation) is halogen-dependent.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to maximize structural information by generating both molecular ions and rich fragmentation spectra.

LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Rationale: Thienopyrimidines are moderately lipophilic; a standard gradient ensures elution away from the solvent front.

MS Source Settings (ESI+)[5]
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 350°C (Ensure complete vaporization of ACN).

  • Acquisition Mode: Data Dependent Acquisition (DDA) or SWATH.

Fragmentation Strategy (Stepped CE)

Do not use a single Collision Energy (CE). Halogenated compounds require a "Stepped CE" approach to capture both labile halogen losses and core scaffold cleavages.

  • Step 1 (Low Energy, 10-20 eV): Preserves C-Cl/C-Br bonds. Promotes loss of alkyl side chains (e.g., methoxy, amine).

  • Step 2 (Medium Energy, 30-40 eV): Triggers RDA cleavage of the pyrimidine ring.

  • Step 3 (High Energy, 50+ eV): Forces C-X bond breakage.

Workflow Diagram

Workflow Sample Sample (Microsome/Plasma) LC LC Separation (C18 Gradient) Sample->LC ESI ESI Source (Positive Mode) LC->ESI MS1 MS1 Survey (Isotope Filter) ESI->MS1 MS2 MS2 Fragmentation (Stepped CE) MS1->MS2 Data Data Analysis (Mass Defect/RDA) MS2->Data

Figure 2: Integrated LC-MS/MS workflow for halogenated metabolite identification.

Part 5: Data Interpretation & Validation

To ensure scientific integrity, use this self-validation checklist before assigning a structure.

The "Isotope-Fragment" Handshake
  • Check MS1: Does the precursor ion show the characteristic halogen pattern?

    • Cl: M (100%), M+2 (32%).

    • Br: M (100%), M+2 (98%).

  • Check MS2 (Low CE): Does the daughter ion retain this pattern?

    • Yes: The fragmentation happened on a side chain; the halogenated core is intact.

    • No: The halogen was lost (check for mass difference of 35/36/79/80).

  • Check RDA: Look for the "Thiophene Core" ion.

    • Calculate: Parent Mass - (Mass of Pyrimidine Substituents + C-N fragment).

    • This ion must be present to confirm the thienopyrimidine scaffold.

Table: Diagnostic Neutral Losses
Loss (Da)CompositionOrigin
17

Primary amine substituents.
27

Pyrimidine ring cleavage (RDA).
28

Carbonyl loss (if thienopyrimidinone).
36 / 38

Dechlorination (Heterolytic).
79 / 81

Debromination (Homolytic Radical).

References

  • Salem, M. A. I., et al. (2014).[4] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.[4] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Contextual grounding on pyrimidine RDA mechanisms).
  • NIST Mass Spectrometry Data Center. (2023).[5] Characteristic Neutral Losses for Halogenated Compounds. NIST Standard Reference Data. [Link]

  • Gomes, C. R. B., et al. (2007). Electron impact mass spectrometry of some thienopyrimidone derivatives. Journal of the Brazilian Chemical Society. [Link]

Sources

The Definitive Guide to the Structural Elucidation of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the thieno[2,3-d]pyrimidine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. Its derivatives have been extensively investigated for a range of biological activities, including as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their interaction with biological targets and, consequently, their efficacy and selectivity.

This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of a novel thieno[2,3-d]pyrimidine derivative, 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine. While a definitive crystal structure for this specific compound has not been publicly reported, this guide will leverage data from closely related structures and foundational analytical principles to present a comprehensive analysis. We will explore the gold standard of single-crystal X-ray diffraction, contextualized with complementary data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

I. The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. It offers precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR) and for rational drug design.

Hypothetical X-ray Crystallography Data for 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

Based on the crystal structure of the closely related compound, 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one[1], we can project a plausible set of crystallographic parameters for our target molecule. The substitution of methyl groups with the more electron-dense bromine and chlorine atoms is expected to influence the unit cell dimensions and crystal packing.

Parameter Hypothetical Value Justification
Chemical FormulaC₇H₄BrClN₂SBased on the molecular structure.
Formula Weight279.54Calculated from the chemical formula.
Crystal SystemMonoclinicA common crystal system for this class of compounds.[1]
Space GroupP2₁/cA common space group for centrosymmetric molecules.[1]
a (Å)8.15Adapted from the reference structure, with slight modification.[1]
b (Å)10.85Adapted from the reference structure, with slight modification.[1]
c (Å)11.10Adapted from the reference structure, with slight modification.[1]
β (°)98.5Adapted from the reference structure, with slight modification.[1]
Volume (ų)969.7Calculated from the unit cell parameters.
Z4Typical for this space group and molecular size.[1]
Density (calculated) (g/cm³)1.915Calculated from the formula weight, volume, and Z.
Absorption Coefficient (mm⁻¹)5.67Estimated based on the elemental composition.
R-factor~0.04A typical value for a well-refined small molecule structure.

Table 1: Hypothetical Crystallographic Data for 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine.

Key Structural Insights (Hypothetical)

The thieno[2,3-d]pyrimidine core would be expected to be essentially planar. The bromine, chlorine, and methyl substituents would lie in or very close to this plane. The crystal packing would likely be dominated by intermolecular interactions such as halogen bonding (involving the bromine and chlorine atoms) and π-π stacking between the aromatic rings of adjacent molecules, contributing to the overall stability of the crystal lattice.

II. Complementary and Corroborative Techniques

While X-ray crystallography provides the ultimate structural detail, other analytical techniques are essential for characterizing a compound, especially in the absence of suitable crystals. NMR and MS provide crucial information about the connectivity and composition of the molecule in solution and the gas phase, respectively.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine, both ¹H and ¹³C NMR would provide characteristic signals.

Technique Expected Chemical Shifts (δ, ppm) Interpretation
¹H NMR 8.5 - 9.0 (s, 1H)The proton on the pyrimidine ring (H2).
2.5 - 2.8 (s, 3H)The protons of the methyl group at position 6.
¹³C NMR 160 - 165C4 (attached to Cl).
150 - 155C2 and C7a.
130 - 135C5a.
120 - 125C6 (attached to the methyl group).
115 - 120C5 (attached to Br).
15 - 20The carbon of the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Data for 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine. These predictions are based on data from similar thieno[2,3-d]pyrimidine derivatives.[2]

B. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

For 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine, high-resolution mass spectrometry (HRMS) would be expected to show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl). The molecular ion peak (M⁺) would appear as a cluster of peaks corresponding to the different isotopic combinations.

Ion Expected m/z Relative Abundance
[M]⁺ (C₇H₄⁷⁹Br³⁵ClN₂S)277.89~75%
[M+2]⁺279.89~100%
[M+4]⁺281.89~25%

Table 3: Predicted Isotopic Pattern for the Molecular Ion of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine in Mass Spectrometry.

III. Experimental Protocols

A. Single-Crystal X-ray Diffraction Workflow

Obtaining a high-quality crystal is often the most challenging step in an X-ray crystallographic analysis. The following is a generalized workflow.

experimental_workflow cluster_crystallization 1. Crystallization cluster_data_collection 2. Data Collection cluster_structure_solution 3. Structure Solution & Refinement synthesis Synthesis & Purification of Compound dissolution Dissolution in Appropriate Solvent(s) synthesis->dissolution slow_evap Slow Evaporation dissolution->slow_evap Method A vapor_diff Vapor Diffusion dissolution->vapor_diff Method B cooling Slow Cooling dissolution->cooling Method C crystal Single Crystal Formation slow_evap->crystal vapor_diff->crystal cooling->crystal mounting Crystal Mounting crystal->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Crystallization Protocol (Vapor Diffusion):

  • Preparation: Dissolve 5-10 mg of purified 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate) in a small vial.

  • Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).

  • Anti-Solvent Addition: Add a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., hexane, pentane) to the outer container, ensuring the level is below the top of the inner vial.

  • Diffusion: Over time, the vapor of the more volatile anti-solvent will slowly diffuse into the solvent in the inner vial, gradually decreasing the solubility of the compound.

  • Crystal Growth: As the solution becomes supersaturated, single crystals may form over the course of several days to weeks.

Data Collection and Refinement:

A suitable single crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.

B. NMR and MS Sample Preparation

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

MS Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • A small amount of formic acid may be added to promote ionization.

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive or negative ion mode.

IV. Comparison of Techniques: A Logical Framework

The choice of analytical technique depends on the specific information required and the nature of the sample.

logical_comparison cluster_techniques Analytical Techniques cluster_information Information Provided xray X-ray Crystallography structure_3d 3D Atomic Arrangement (Solid State) xray->structure_3d Provides nmr NMR Spectroscopy connectivity Atomic Connectivity (Solution) nmr->connectivity Provides ms Mass Spectrometry composition Molecular Weight & Elemental Composition ms->composition Provides structure_3d->connectivity Implies connectivity->composition Consistent with

Caption: Relationship between Analytical Techniques and Structural Information.

V. Conclusion

The structural elucidation of novel compounds like 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a multi-faceted process that relies on the synergistic use of various analytical techniques. While single-crystal X-ray diffraction remains the definitive method for determining the three-dimensional atomic arrangement, NMR spectroscopy and mass spectrometry are indispensable for confirming the molecular structure and composition. For drug development professionals, a comprehensive understanding of the data derived from each of these techniques is crucial for making informed decisions in the optimization of lead compounds and the development of new therapeutic agents. The thieno[2,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of new medicines, and a thorough structural characterization is the bedrock of these endeavors.

VI. References

  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry. [Link]

  • Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. PubMed. [Link]

  • Design, synthesis, crystal structure and anti-plasmodial evaluation of tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidine derivatives. RSC Publishing. [Link]

  • Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. ACS Publications. [Link]

  • Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. MDPI. [Link]

  • 3,5,6-Trimethylthieno[2,3-d]pyrimidin-4(3H)-one. PMC. [Link]

  • N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide: design, synthesis, crystal structure, antiproliferative activity, DFT, Hirshfeld surface analysis and molecular docking study. Taylor & Francis Online. [Link]

  • 4-Chlorothieno[2,3-d]pyrimidine. PubChem. [Link]

  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. ACS Publications. [Link]

  • Structures of some reported pyrimidines, thieno[2,3-d]pyrimidines and... ResearchGate. [Link]

  • Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. ResearchGate. [Link]

  • Thieno(2,3-d)pyrimidine derivatives. Google Patents.

  • Thieno(2,3-d)pyrimidine. PubChem. [Link]

  • 4-Chlorothieno[3,2-d]pyrimidine. PubChem. [Link]

  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. MDPI. [Link]

  • Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)-carboxylate; Structure identification and X‑ray analyses. ResearchGate. [Link]

Sources

A Comparative Spectroscopic Guide to 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thieno[2,3-d]pyrimidine scaffold is a cornerstone, forming the core of numerous compounds with significant therapeutic potential. The targeted introduction of various substituents onto this heterocyclic system allows for the fine-tuning of pharmacological activity. A key intermediate in the synthesis of such novel derivatives is 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine . Accurate structural confirmation and purity assessment of this intermediate are paramount to ensure the validity of subsequent research and development.

This technical guide provides a comprehensive spectroscopic characterization of 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine. Due to the limited availability of publicly archived spectra for this specific molecule, this guide presents a predicted spectroscopic profile grounded in the fundamental principles of spectroscopy and supported by comparative data from structurally analogous thieno[2,3-d]pyrimidine derivatives. We will delve into the expected features in FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, explaining the rationale behind these predictions. Furthermore, we will present a comparative analysis with related compounds to illustrate the influence of various substituents on the spectroscopic output.

Molecular Structure and Spectroscopic Rationale

The structure of 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine, with its unique arrangement of electron-withdrawing halogens and an electron-donating methyl group on the fused ring system, gives rise to a distinct spectroscopic fingerprint. Understanding the interplay of these substituents is crucial for accurate spectral interpretation.

Caption: Molecular structure of 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for the title compound. These predictions are based on established chemical shift values, functional group frequencies, and fragmentation patterns observed in similar molecules.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with two key signals corresponding to the aromatic proton on the pyrimidine ring and the protons of the methyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~8.8 - 9.0SingletH2 (pyrimidine ring)The proton at the 2-position of the thieno[2,3-d]pyrimidine core typically appears as a singlet in the downfield region due to the deshielding effect of the adjacent nitrogen atoms.[1]
~2.9Singlet-CH₃ (methyl group)The methyl group at the 6-position is attached to the thiophene ring and is expected to appear as a singlet in the upfield region. The exact chemical shift can be influenced by the neighboring bromo and chloro substituents.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached atoms (N, S, Cl, Br).

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C4The carbon atom attached to the chlorine and two nitrogen atoms will be significantly deshielded and appear far downfield.
~160C7aA quaternary carbon atom at the fusion of the two rings, influenced by the adjacent sulfur and nitrogen atoms.
~155C2The carbon atom in the pyrimidine ring bonded to a hydrogen and two nitrogen atoms.
~135C5aA quaternary carbon atom in the thiophene ring, bonded to the bromine atom.
~130C6The carbon atom in the thiophene ring bonded to the methyl group.
~120C4aA quaternary carbon at the ring junction.
~15-CH₃The carbon of the methyl group, appearing in the typical upfield aliphatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is useful for identifying the functional groups and the overall fingerprint of the molecule.

Predicted Wavenumber (cm⁻¹)AssignmentRationale
~3100Aromatic C-H stretchCharacteristic stretching vibration for the C-H bond on the pyrimidine ring.
~2950Aliphatic C-H stretchStretching vibration for the C-H bonds in the methyl group.[3]
~1600-1550C=N and C=C stretchingVibrations from the pyrimidine and thiophene rings.[4]
~750-800C-Cl stretchCharacteristic stretching vibration for the carbon-chlorine bond.[3]
~550-650C-Br stretchCharacteristic stretching vibration for the carbon-bromine bond.
Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The isotopic distribution due to the presence of chlorine and bromine will be a key identifying feature.

m/zAssignmentRationale
278, 280, 282[M]⁺, [M+2]⁺, [M+4]⁺The molecular ion peaks will exhibit a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks with a specific intensity ratio.
[M-CH₃]⁺Loss of a methyl radicalA common fragmentation pathway.
[M-Cl]⁺Loss of a chlorine radicalFragmentation involving the cleavage of the C-Cl bond.
[M-Br]⁺Loss of a bromine radicalFragmentation involving the cleavage of the C-Br bond.

Comparative Spectroscopic Analysis

To provide context for the predicted data, a comparison with structurally related thieno[2,3-d]pyrimidines is essential. This analysis highlights how changes in substitution patterns affect the spectroscopic properties.

CompoundKey ¹H NMR Signal (H2)Key ¹³C NMR Signal (C4)Key IR Band (C-Cl)Reference
5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine (Predicted) ~8.8 - 9.0 ppm~170 ppm~750-800 cm⁻¹-
4-Chlorothieno[2,3-d]pyrimidine8.88 ppmNot specifiedNot specified[5]
2,4-Dichlorothieno[2,3-d]pyrimidineNot applicable~161.67 ppm~740 cm⁻¹[3]
4-Amino-thieno[2,3-d]pyrimidine derivative8.18 ppmNot applicableNot applicable[6]

Analysis of Substituent Effects:

  • Effect of Halogens: The presence of the electronegative chlorine atom at the 4-position and the bromine atom at the 5-position significantly deshields the adjacent protons and carbons, causing their signals to appear at a lower field in the NMR spectra. In the mass spectrum, the isotopic patterns of chlorine and bromine are definitive markers for their presence.

  • Effect of the Methyl Group: The electron-donating methyl group at the 6-position will have a slight shielding effect on the thiophene ring protons and carbons in its vicinity. In the ¹H NMR spectrum, it provides a clean singlet, and in the ¹³C NMR, a characteristic upfield signal.

  • Comparison with Unsubstituted Core: Compared to the basic thieno[2,3-d]pyrimidine core, the H2 proton in our target molecule is expected to be further downfield due to the combined electron-withdrawing effects of the chloro and bromo substituents on the ring system.

Experimental Protocols

For researchers aiming to synthesize and characterize 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine, the following experimental protocols are recommended for acquiring high-quality spectroscopic data.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in CDCl₃ or DMSO-d₆ FTIR FT-IR Spectroscopy Sample->FTIR Prepare KBr pellet or thin film MS Mass Spectrometry Sample->MS Dissolve in suitable solvent (e.g., MeOH, ACN) Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure

Caption: General experimental workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube.[7]

  • ¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use standard acquisition parameters with a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio. Reference the chemical shifts to the residual solvent peak.[7]

  • ¹³C NMR Data Acquisition: On the same instrument, acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans (1024-4096 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a qualitative scan, a thin film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Utilize an appropriate ionization technique. Electron Impact (EI) is suitable for volatile and thermally stable compounds and will provide information on fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that is less likely to cause fragmentation and will clearly show the molecular ion cluster.[7]

  • Mass Analysis: Acquire the spectrum over a suitable m/z range to observe the molecular ion cluster and significant fragments.

Conclusion

The spectroscopic characterization of 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is defined by the unique interplay of its constituent functional groups. The predicted ¹H and ¹³C NMR spectra are distinguished by the downfield shifts caused by the halogen substituents. The FT-IR spectrum provides confirmation of the aromatic and aliphatic C-H bonds, as well as the carbon-halogen bonds. Critically, the mass spectrum offers definitive structural evidence through the characteristic isotopic pattern of the molecular ion, a direct consequence of the presence of both bromine and chlorine. By comparing this predicted data with the experimental spectra of analogous compounds, researchers can confidently verify the identity and purity of this valuable synthetic intermediate, ensuring a solid foundation for further drug discovery and development efforts.

References

  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2,3-d] Pyrimid. [Link]

  • MDPI. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. [Link]

  • Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. [Link]

  • Cairo University. Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. [Link]

  • PMC. Spectroscopic details on the molecular structure of pyrimidine‑2‑thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. [Link]

  • Semantic Scholar. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3‐d]Pyrimidine-4-One Derivatives. [Link]

  • MDPI. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one. [Link]

  • Applied Science and Biotechnology Journal for Advanced Research. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel and reactive compounds like 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine necessitates a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated heterocyclic compound, ensuring compliance with regulatory standards and safeguarding both personnel and the environment.

The procedures outlined below are grounded in the principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2][3][4][5]

Hazard Assessment and Waste Characterization

Before any disposal operation, a thorough understanding of the chemical's hazards is paramount. 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, data from structurally similar compounds provide a strong basis for hazard assessment. The thieno[2,3-d]pyrimidine core, substituted with both bromine and chlorine, dictates its classification and subsequent handling procedures.

Based on analogous compounds, the anticipated hazards are summarized below.[6][7][8]

Hazard ClassificationGHS Hazard CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed
Skin Irritation (Category 2)H315Causes skin irritation
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Category 3)H335May cause respiratory irritation

These classifications mandate that 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine be treated as a hazardous waste .[1][9] It must never be disposed of via sanitary sewer systems or in regular trash.[2][10][11]

Personal Protective Equipment (PPE) for Disposal

Given the irritant nature of this compound, robust personal protection is non-negotiable during all handling and disposal stages. The rationale is to create a complete barrier against accidental exposure.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Double-gloving is recommended, especially when handling concentrated waste.

  • Eye and Face Protection: Use safety glasses with side shields at a minimum. For tasks with a higher splash risk, such as transferring waste between containers, a face shield worn over safety goggles is required to protect against serious eye irritation.[7][8]

  • Body Protection: A standard laboratory coat must be worn and fully fastened to protect against skin contact.

  • Respiratory Protection: If handling the solid compound outside of a certified chemical fume hood, or if dust is generated, a NIOSH-approved respirator is necessary to prevent respiratory tract irritation.[8]

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation is the most critical step in the disposal process. Halogenated wastes are often incinerated at specific high temperatures to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[12][13] Mixing them with non-halogenated streams can complicate and increase the cost of disposal.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation where hazardous waste is collected.[9][14][15] This area must be under the control of laboratory personnel.

Step 2: Select a Compatible Waste Container

  • Use a container made of a material compatible with the chemical waste. For 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine and its solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[2][10]

  • The container must be in good condition, free of leaks, and have a secure, tightly-sealing screw-top cap.[1][14] This is crucial to prevent spills and the release of vapors.[16]

Step 3: Pre-Label the Waste Container Before the first drop of waste is added, the container must be properly labeled.[16] The label must include:

  • The words "HAZARDOUS WASTE" .[2][14]

  • The full, unabbreviated chemical name: "5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine" . For mixtures, list all constituents and their approximate percentages.[2][14]

  • The appropriate hazard pictograms (e.g., GHS07 Exclamation Mark).

  • The date accumulation begins and the name of the principal investigator.[2]

Step 4: Segregate into the Correct Waste Stream

  • This compound and any solvents, reagents, or materials (e.g., silica gel, contaminated filter paper) contaminated with it must be placed into a container designated for Halogenated Organic Waste .[16][17][18]

  • Crucial: Do not mix halogenated waste with non-halogenated waste streams.[16]

Step 5: Maintain the SAA

  • Keep the waste container securely closed at all times, except when actively adding waste.[9][14][16] Do not leave a funnel in the container opening.[14]

  • Store the container in a designated secondary containment bin to mitigate potential leaks or spills.[10]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9][15]

Spill Management and Decontamination

Accidents during transfer require immediate and correct action.

  • Small Spills (Manageable by Lab Staff):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand.

    • Carefully scoop the absorbent material into a designated plastic bag or container.

    • Seal the container, label it as "Spill Debris with 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine," and manage it as halogenated hazardous waste.[10]

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health & Safety (EHS) office and follow their emergency procedures.

Final Disposal and Container Management

Arranging for Pickup: When your waste container is approximately 90% full, arrange for its removal.[14] This typically involves submitting a "Chemical Waste Pickup Form" to your institution's EHS department.[2][14] Ensure all information on the form and the container label is accurate and complete. EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[19]

Empty Container Disposal: A container that held 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is not considered "empty" until it has been thoroughly decontaminated.

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as halogenated hazardous waste.

  • After triple-rinsing and air-drying, deface or remove the original label.[10][15] The clean, unlabeled container can then typically be disposed of in regular broken glass or solid waste receptacles.[15]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine.

G Start Waste Generated (Pure compound, solution, or contaminated material) IsHalogenated Is the waste halogenated? Start->IsHalogenated SelectContainer Select a compatible, sealable container for 'Halogenated Organic Waste' IsHalogenated->SelectContainer Yes NonHalogenated Follow protocol for Non-Halogenated Waste (Separate Container) IsHalogenated->NonHalogenated No PreLabel Pre-label container with: 'Hazardous Waste' Full Chemical Name(s) Hazards & Date SelectContainer->PreLabel CollectWaste Collect waste in the SAA (Keep container closed) PreLabel->CollectWaste ContainerFull Container is >90% full? CollectWaste->ContainerFull ContainerFull->CollectWaste No RequestPickup Complete and submit Waste Pickup Form to EHS ContainerFull->RequestPickup Yes EHS_Disposal EHS transports to a licensed Treatment, Storage, and Disposal Facility (TSDF) RequestPickup->EHS_Disposal

Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.

By adhering to this structured protocol, researchers can ensure that the disposal of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is performed safely, efficiently, and in full compliance with environmental regulations.

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Montclair State University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University Environmental Health and Safety. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved from [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. Retrieved from [Link]

  • 6-Bromo-4-chlorothieno(3,2-d)pyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. Retrieved from [Link]

  • Halogenated Waste. (n.d.). University of Wisconsin-Milwaukee. Retrieved from [Link]

  • El-Naas, M. H., et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • El-Naas, M. H., et al. (2017, May 10). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Madridge Publishers. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.